

Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Azido-1-(2-hydroxyphenyl)ethanone

Cat. No.: B1659684

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthetic protocols for **2-Azido-1-(2-hydroxyphenyl)ethanone**, a versatile intermediate in medicinal chemistry. Due to the limited direct literature on this specific compound, the following information is based on established synthetic methodologies for related α -azido ketones and the known biological activities of 2-hydroxyacetophenone derivatives.

Introduction

2-Azido-1-(2-hydroxyphenyl)ethanone is a bifunctional molecule incorporating both a reactive azide group at the alpha-position to a ketone and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. The α -azido ketone moiety serves as a precursor for the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The 2-hydroxyacetophenone core is a known pharmacophore found in molecules with a range of biological activities, including antimicrobial, antioxidant, and receptor-modulating properties.

Potential Medicinal Chemistry Applications

The chemical architecture of **2-Azido-1-(2-hydroxyphenyl)ethanone** suggests several promising avenues for its application in drug discovery and development:

- **Intermediate for Triazole Synthesis:** The primary application of this compound is as a key intermediate in the synthesis of 1,4-disubstituted-1,2,3-triazoles. The azide functionality readily participates in the highly efficient and regioselective CuAAC reaction with a wide variety of terminal alkynes. The resulting triazole-containing 2-hydroxyacetophenone derivatives are of significant interest as potential therapeutic agents, as the 1,2,3-triazole ring is a well-established bioisostere for amide bonds and is present in numerous biologically active compounds.
- **Antimicrobial Agents:** Derivatives of 2-hydroxyacetophenone have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of a triazole moiety through the azide group could lead to novel compounds with enhanced or broadened antimicrobial spectra.
- **Liver X Receptor (LXR) Modulation:** Certain 2-hydroxyacetophenone derivatives have been identified as agonists of Liver X Receptors (LXR α and LXR β), which are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Agonists of LXR have therapeutic potential for the treatment of atherosclerosis. The **2-Azido-1-(2-hydroxyphenyl)ethanone** scaffold could be elaborated to generate novel LXR modulators.
- **Farnesoid X Receptor (FXR) Antagonism:** Hydroxyacetophenone derivatives have also been explored as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid homeostasis.[1] FXR antagonists are being investigated for the treatment of various metabolic diseases.

Quantitative Data for Related Compounds

Direct quantitative biological data for **2-Azido-1-(2-hydroxyphenyl)ethanone** is not readily available in the public domain. However, the following tables summarize the activity of structurally related 2-hydroxyacetophenone derivatives, providing a rationale for the exploration of the title compound in these areas.

Table 1: Antimicrobial Activity of 2-Hydroxyacetophenone Derivatives

Compound/Derivative	Organism	MIC (µg/mL)	Reference
2'-hydroxyacetophenone-tetrazole hybrid (4a)	E. coli	8	[2]
2'-hydroxyacetophenone-tetrazole hybrid (4a)	P. aeruginosa	16	[2]
2'-hydroxyacetophenone-tetrazole hybrid (5d)	E. coli	8	[2]
2'-hydroxyacetophenone-tetrazole hybrid (5d)	P. aeruginosa	16	[2]
Pyrazoline derivative of 2'-hydroxy-4'-methoxyacetophenone (22)	E. faecalis	32	[3]
Pyrazoline derivative of 5'-chloro-2'-hydroxyacetophenone (24)	E. faecalis	32	[3]

Table 2: LXR Agonist Activity of a 2-Hydroxyacetophenone Derivative

Compound	Assay	EC50 (nM)	Efficacy	Reference
LXRβ Agonist (-)-56	GAL-4 Luciferase Assay	1.1	Not Reported	[4]

Experimental Protocols

The following protocols are proposed based on established synthetic methods for α -azido ketones. Researchers should adapt and optimize these procedures as needed.

Protocol 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone (Intermediate)

This protocol describes the α -bromination of 2-hydroxyacetophenone, a necessary precursor for the subsequent azidation step.

Materials:

- 2-Hydroxyacetophenone
- Copper(II) Bromide (CuBr_2)
- Ethyl Acetate
- Chloroform
- Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 2-hydroxyacetophenone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
- Heat the mixture to reflux with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Filter the mixture through a pad of Celite to remove the copper salts.
- Wash the filter cake with ethyl acetate.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone

This protocol outlines the nucleophilic substitution of the bromide in 2-bromo-1-(2-hydroxyphenyl)ethanone with an azide group.

Materials:

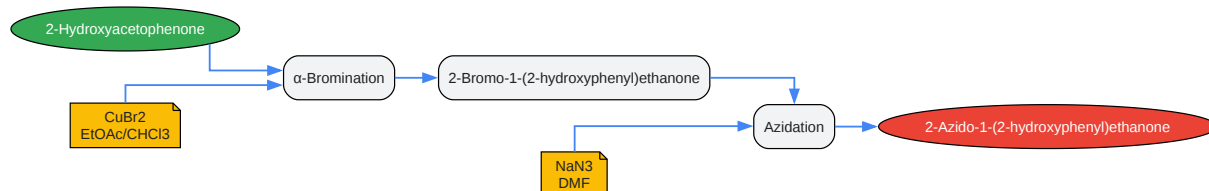
- 2-Bromo-1-(2-hydroxyphenyl)ethanone
- Sodium Azide (NaN_3)
- Dimethylformamide (DMF) or Acetone
- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Sodium Sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq) in DMF or acetone in a round-bottom flask.
- Add sodium azide (1.5 - 3.0 eq) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding cold deionized water.
- Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2-Azido-1-(2-hydroxyphenyl)ethanone**.
- The product can be further purified by column chromatography on silica gel if necessary.

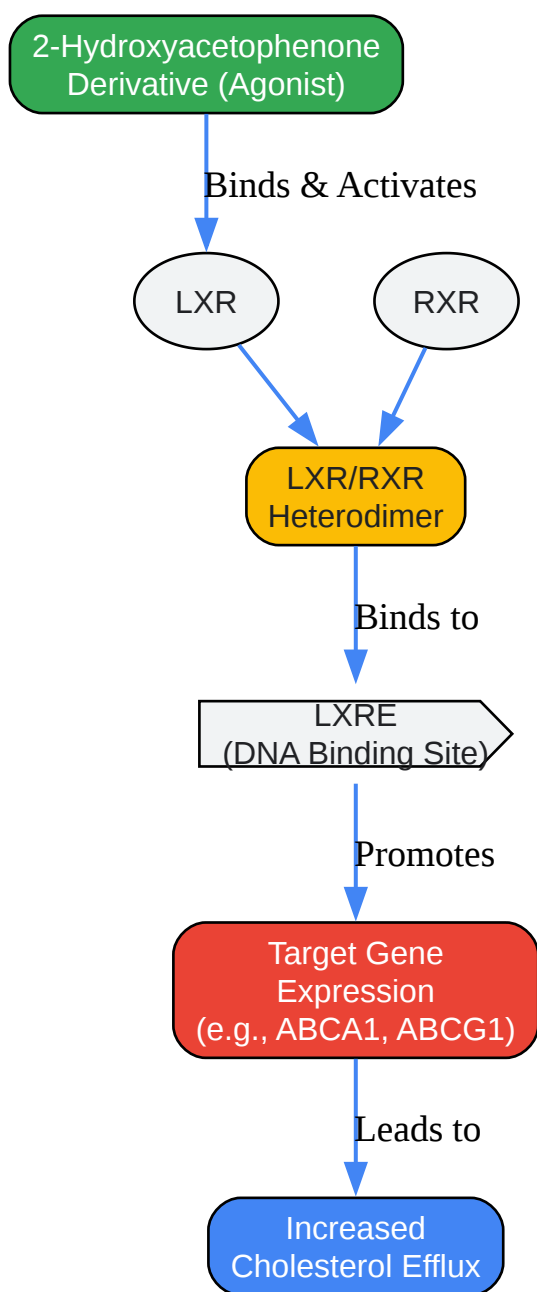
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with acids and metals.

Visualizations



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Caption: Synthetic workflow for **2-Azido-1-(2-hydroxyphenyl)ethanone**.

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Caption: Potential LXR signaling pathway modulated by 2-hydroxyacetophenone derivatives.

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